2-Hydroxymethyl Rilpivirine is primarily derived from the metabolic processes that occur after the administration of Rilpivirine. Studies have shown that this metabolite can be detected in plasma samples following intramuscular injections of long-acting formulations of Rilpivirine, indicating its relevance in therapeutic contexts .
2-Hydroxymethyl Rilpivirine belongs to the class of compounds known as pyrimidines, specifically as a derivative of Rilpivirine. It is classified as a secondary amine due to the presence of a hydroxymethyl group attached to its molecular structure.
The synthesis of 2-Hydroxymethyl Rilpivirine involves various metabolic pathways following the administration of Rilpivirine. The primary route identified includes oxidation processes that convert Rilpivirine into its hydroxymethyl derivative.
The metabolic conversion occurs predominantly through cytochrome P450 enzymes, which facilitate the introduction of hydroxymethyl groups into the molecular structure. Specifically, studies indicate that 2-Hydroxymethyl Rilpivirine can be quantified after intramuscular injection using sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate measurement in biological fluids .
The chemical structure of 2-Hydroxymethyl Rilpivirine can be described as follows:
The structure includes a pyrimidine ring system similar to that found in Rilpivirine, with an additional hydroxymethyl group (-CH₂OH) at the second position.
The structural data can be analyzed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the presence and positioning of functional groups within the molecule .
The primary chemical reactions involving 2-Hydroxymethyl Rilpivirine are related to its formation from Rilpivirine and its subsequent interactions within biological systems.
Upon administration, Rilpivirine undergoes metabolic transformations primarily through oxidation and conjugation reactions. The hydroxymethyl derivative may further participate in glucuronidation reactions, enhancing its solubility and facilitating excretion from the body .
2-Hydroxymethyl Rilpivirine acts as a metabolite that may influence the pharmacological effects of its parent compound, Rilpivirine. The mechanism involves:
Quantitative analysis has shown that 2-Hydroxymethyl Rilpivirine is detectable in plasma samples from patients receiving long-acting formulations, suggesting its active role in drug metabolism and efficacy .
Relevant data indicate that 2-Hydroxymethyl Rilpivirine exhibits distinct pharmacokinetic properties compared to its parent compound, influencing dosing strategies for optimal therapeutic outcomes .
The primary application of 2-Hydroxymethyl Rilpivirine lies within pharmacokinetic studies aimed at understanding the metabolism of antiretroviral drugs. Its detection in biological samples assists researchers and clinicians in evaluating:
2-Hydroxymethyl Rilpivirine (systematic name: 4-((4-((4-(2-Cyanovinyl)-2-(hydroxymethyl)-6-methylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile) is a functionalized derivative of the antiretroviral drug rilpivirine. Its molecular formula is C₂₂H₁₈N₆O, with a molecular weight of 382.42 g/mol [4] [6] [9]. The compound features a hydroxymethyl (–CH₂OH) substitution at the ortho-position of the aniline ring in rilpivirine’s diarylpyrimidine (DAPY) scaffold. This modification introduces a polar functional group that alters electron density and hydrogen-bonding capacity [5].
The molecule retains rilpivirine’s trans-configuration across the vinyl bridge (C2=C3 bond), critical for maintaining binding affinity to HIV-1 reverse transcriptase (RT). Stereochemical analysis confirms the absence of chiral centers, but rotational flexibility allows conformational adaptation within the NNRTI binding pocket. Computational models suggest the hydroxymethyl group can form water-mediated hydrogen bonds with residues like Lys101 or Pro236 in RT [2] [7].
Table 1: Key Identifiers of 2-Hydroxymethyl Rilpivirine
Property | Value |
---|---|
CAS Registry Number | 1798429-64-7 |
Molecular Formula | C₂₂H₁₈N₆O |
Molecular Weight | 382.42 g/mol |
IUPAC Name | 4-((4-((4-(2-Cyanovinyl)-2-(hydroxymethyl)-6-methylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile |
SMILES | N#CC=CC1=CC(CO)=C(NC2=NC(NC3=CC=C(C=C3)C#N)=NC=C2)C(C)=C1 |
InChI Key | InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28) |
The hydroxymethyl modification significantly enhances polarity compared to rilpivirine. Experimental data indicate:
Structurally, 2-hydroxymethyl rilpivirine diverges from rilpivirine (C₂₂H₁₈N₆) only through the –CH₃ → –CH₂OH substitution. This change has key implications:
Table 2: Structural and Functional Comparison with Rilpivirine
Property | 2-Hydroxymethyl Rilpivirine | Rilpivirine |
---|---|---|
Molecular Formula | C₂₂H₁₈N₆O | C₂₂H₁₈N₆ |
Key Functional Group | –CH₂OH (hydroxymethyl) | –CH₃ (methyl) |
Hydrogen-Bond Capacity | Donor + Acceptor | None |
Calculated LogP | ~2.8 | ~4.5 |
Primary Role | Active metabolite | Parent drug |
Nuclear Magnetic Resonance (NMR)
¹H-NMR (DMSO-d₆, 400 MHz) key assignments [6] [9]:
¹³C-NMR confirms the hydroxymethyl carbon at δ 62.5 ppm and nitrile carbons at δ 118.5 and 120.1 ppm.
Mass Spectrometry (MS)
High-resolution ESI-MS shows [M+H]⁺ at m/z 383.1618 (calc. 383.1612 for C₂₂H₁₉N₆O⁺). Fragmentation pathways include:
Fourier-Transform Infrared (FT-IR)
Key absorptions (KBr, cm⁻¹):
These methods enable unambiguous differentiation from rilpivirine, particularly via O–H stretch (absent in parent) and shifted C≡N vibrations. In clinical contexts, UPLC-MS/MS detection in plasma validates its metabolic relevance [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: